Trisilabicyclo[1.1.0]butane
Description
Properties
Molecular Formula |
CH2Si3 |
|---|---|
Molecular Weight |
98.28 g/mol |
InChI |
InChI=1S/CH2Si3/c1-3-2-4(1)3/h1H2 |
InChI Key |
KMMWVXVEHKBTGF-UHFFFAOYSA-N |
Canonical SMILES |
C1[Si]2[Si]1[Si]2 |
Origin of Product |
United States |
Synthetic Methodologies for Trisilabicyclo 1.1.0 Butane Derivatives
Reductive Dichlorination Routes from Cyclobutane Precursors
A prominent method for constructing the trisilabicyclo[1.1.0]butane framework is through the reductive dichlorination of 1,3-dichlorocyclobutane (B14637133) precursors. researchgate.netresearchgate.netacs.orgacs.orgfigshare.comresearchgate.net This strategy has been successfully employed to prepare hybrid bicyclo[1.1.0]butanes containing both silicon and germanium atoms. researchgate.netresearchgate.netacs.orgacs.orgfigshare.comresearchgate.net For instance, 1,2,3-trisilabicyclo[1.1.0]butane and 1,3-disila-2-germabicyclo[1.1.0]butane derivatives have been synthesized in high yields by reducing the corresponding 1,3-dichloro researchgate.netacs.orgresearchgate.nettrisiletane and 1,3-dichloro researchgate.netacs.orgresearchgate.netdisilagermetane precursors with potassium graphite (B72142) (KC8). researchgate.netacs.org
A key structural feature of the resulting bicyclo[1.1.0]butanes is the exceptionally short bridging Si-Si bond. researchgate.netresearchgate.netacs.orgacs.orgfigshare.comresearchgate.net X-ray analysis of a 1,2,3-trisilabicyclo[1.1.0]butane derivative revealed a Si-Si bridging bond length of 2.2664(9) Å, which is significantly shorter than a typical Si-Si single bond (around 2.34 Å). researchgate.net This structural peculiarity is attributed to steric interactions between substituents at the bridging and bridgehead positions. researchgate.netresearchgate.netacs.orgacs.orgfigshare.com
| Precursor | Reducing Agent | Product | Key Feature |
| 1,3-dichloro researchgate.netacs.orgresearchgate.nettrisiletane | KC8 | 1,2,3-Trisilabicyclo[1.1.0]butane derivative | Exceptionally short bridging Si-Si bond researchgate.net |
| 1,3-dichloro researchgate.netacs.orgresearchgate.netdisilagermetane | KC8 | 1,3-Disila-2-germabicyclo[1.1.0]butane derivative | Exceptionally short bridging Si-Si bond researchgate.net |
| trans-1,3-dichloro-1,2,3-trisilacyclobutane | KC8 | 1,2,3-Trisilabicyclo[1.1.0]butane derivative | - |
| trans-1,3-dichloro-1,3-disila-2-germacyclobutane | KC8 | 1,3-Disila-2-germabicyclo[1.1.0]butane derivative | - |
Functionalization Strategies via Cyclotrisilene Precursors
Highly reactive cyclotrisilenes serve as versatile precursors for the synthesis of functionalized trisilabicyclo[1.1.0]butanes. researchgate.netnii.ac.jp These three-membered silicon rings, containing a Si=Si double bond, can undergo various addition and insertion reactions to yield the bicyclic structure. researchgate.netwiley.com
Reactions with Chalcogen Elements (S, Se, Te)
The reaction of peraryl-substituted cyclotrisilenes with chalcogen elements (sulfur, selenium, and tellurium) provides a direct route to 2-chalcogena-1,3,4-trisilabicyclo[1.1.0]butane derivatives. researchgate.netwiley.comresearchgate.netdntb.gov.uauni-saarland.de This transformation proceeds via a π-addition of the chalcogen to the Si=Si double bond of the cyclotrisilene. researchgate.netwiley.comresearchgate.netdntb.gov.uauni-saarland.de
Interestingly, treatment with an excess of sulfur or selenium can lead to the insertion of a second chalcogen atom into the bridgehead Si-Si single bond, affording 2,4-dichalcogena-1,3,5-trisilabicyclo[1.1.1]pentanes. researchgate.netwiley.comdntb.gov.ua However, the insertion of a second tellurium atom has not been successful, likely due to the larger size of the tellurium atom. wiley.com
| Cyclotrisilene | Chalcogen (1 equiv.) | Product |
| Peraryl-substituted cyclotrisilene | Sulfur (S) | 2-Thia-1,3,4-trisilabicyclo[1.1.0]butane researchgate.netwiley.com |
| Peraryl-substituted cyclotrisilene | Selenium (Se) | 2-Selena-1,3,4-trisilabicyclo[1.1.0]butane researchgate.netwiley.com |
| Peraryl-substituted cyclotrisilene | Tellurium (Te) | 2-Tellura-1,3,4-trisilabicyclo[1.1.0]butane researchgate.netwiley.com |
Cycloaddition Reactions with Isocyanides
The reaction of cyclotrisilenes with isocyanides presents a pathway to iminotrisilabicyclo[1.1.0]butanes. researchgate.netacs.orgresearchgate.net These reactions can be temperature-dependent, with lower temperatures favoring the formation of the bicyclo[1.1.0]butane structure through a [1+2] cycloaddition of the isocyanide to the Si=Si double bond of the cyclotrisilene. researchgate.netacs.orgresearchgate.net At higher temperatures (25 °C), the major products are often four-membered trisilacyclobutenes with an exocyclic imine functionality, resulting from insertion into a Si-Si single bond. researchgate.netacs.orgresearchgate.net The iminotrisilabicyclo[1.1.0]butanes can further react with an additional equivalent of isonitrile to yield diiminotrisilabicyclo[1.1.1]pentanes. researchgate.netacs.orgresearchgate.net
Reactivity with Azides
The reaction of cyclotrisilenes with azides offers a method to introduce nitrogen into the bicyclic framework, leading to the formation of azathis compound derivatives. nii.ac.jp This reaction represents a [3+2] cycloaddition, where the azide (B81097) adds across the Si=Si double bond of the cyclotrisilene. researchgate.net
Directed Bridgehead Functionalization Approaches
While not extensively detailed for trisilabicyclo[1.1.0]butanes specifically in the provided context, directed bridgehead functionalization is a known strategy for modifying bicyclo[1.1.0]butane systems in general. nih.govrsc.orgnih.govresearchgate.netthieme-connect.de This approach typically involves the use of a directing group to facilitate metalation at a bridgehead position, followed by reaction with an electrophile. nih.gov Such methods allow for the "late-stage" introduction of various substituents at the bridgehead carbons, which can be challenging to achieve through other synthetic routes due to the inherent strain of the bicyclic scaffold. nih.govrsc.orgresearchgate.net Palladium-catalyzed cross-coupling reactions of pre-formed bicyclo[1.1.0]butanes have been shown to be effective for this purpose. rsc.orgthieme-connect.de
Challenges and Advancements in the Preparation of Functionalized Trisilabicyclo[1.1.0]butanes
The synthesis of functionalized trisilabicyclo[1.1.0]butanes presents several challenges, primarily stemming from the high reactivity and inherent strain of these molecules. nii.ac.jp The choice of synthetic route and reaction conditions is crucial to control the outcome, as demonstrated by the temperature-dependent product distribution in the reaction of cyclotrisilenes with isocyanides. researchgate.netacs.orgresearchgate.net
Despite these challenges, significant advancements have been made. The use of highly reactive cyclotrisilenes as precursors has opened up pathways to a variety of functionalized derivatives that would be difficult to prepare otherwise. nii.ac.jp The ability to perform one-step conversions of cyclotrisilenes to trisilabicyclo[1.1.0]butanes containing heteroatoms like sulfur, selenium, and tellurium highlights the utility of this approach. researchgate.netnii.ac.jpwiley.comresearchgate.netdntb.gov.uauni-saarland.de Furthermore, the development of functionalization strategies, such as those involving isocyanides and azides, allows for the introduction of diverse functionalities into the strained bicyclic framework. researchgate.netacs.orgresearchgate.netnii.ac.jp The back-and-forth interconversion observed between cyclotrisilenes and thiatrisilabicyclo[1.1.0]butanes further underscores the dynamic nature of these systems and provides opportunities for the synthesis of novel, highly reactive organometallic compounds. researchgate.net
Structural Characteristics and Theoretical Bonding in Trisilabicyclo 1.1.0 Butanes
Analysis of Ring Strain within the Bicyclo[1.1.0]butane Skeleton
The bicyclo[1.1.0]butane (BCB) framework, composed of two fused three-membered rings, is inherently strained. wikipedia.orgnih.gov The parent carbocycle, bicyclo[1.1.0]butane, possesses a significant strain energy estimated to be around 64-66 kcal/mol. rsc.org This high degree of strain is a driving force for many of its chemical reactions, which proceed via cleavage of the central carbon-carbon bond to release this stored energy. nih.gov The strain in the BCB skeleton is attributed to factors such as the 1,3-carbon-carbon non-bonded repulsion and angle deformations at the bridgehead atoms. rsc.org
In silicon analogues like trisilabicyclo[1.1.0]butane, the concept of ring strain remains critical. Theoretical calculations have shown that while the carbon analogue C4H6 favors the ring-opened butadiene form, the parent tetrasilabicyclo[1.1.0]butane (Si4H6) is the most stable among its isomers, indicating a preference for strained cyclic structures in silicon systems. nii.ac.jp This preference is a key factor in understanding the chemistry of small cyclic silicon rings. nii.ac.jp The strain energy in these systems makes them "spring-loaded" molecules, primed for various strain-release transformations.
| Compound | Estimated Strain Energy (kcal/mol) |
| Bicyclo[1.1.0]butane | 63.9 - 66 wikipedia.orgrsc.org |
Peculiar Silicon-Silicon Bridgehead Bonding Features
The bonding between the bridgehead silicon atoms in this compound derivatives exhibits several unusual and noteworthy characteristics.
In certain hybrid bicyclo[1.1.0]butanes, such as 1,2,3-trisilabicyclo[1.1.0]butane derivatives, exceptionally short bridging silicon-silicon bonds have been observed. researchgate.netacs.orgresearcher.life For instance, X-ray analysis of a 1,2,3-trisilabicyclo[1.1.0]butane derivative revealed a Si-Si bridging bond length of 2.2664(9) Å, which is significantly shorter than the typical Si-Si single bond length of approximately 2.34 Å. researchgate.net This shortening is a peculiar structural feature attributed to the steric interplay between bulky substituents. researchgate.net
Conversely, other substituted tetrasilabicyclo[1.1.0]butane derivatives have been found to possess extremely long bridgehead Si-Si bonds. researchgate.net One such compound exhibited a bridgehead Si-Si bond of 3.0638(8) Å. researchgate.net In another case, a 1,2,2,3,4,4-hexa-tert-butylbicyclo[1.1.0]tetrasilane was reported to have a silicon-silicon π single bond between the bridgehead atoms with a length of 2.853(1) Å, far longer than any previously reported silicon-silicon bond. nih.gov These variations highlight the profound influence of substituents on the bridgehead bond length.
| Derivative | Bridgehead Si-Si Bond Length (Å) | Reference |
| 1,2,3-Trisilabicyclo[1.1.0]butane derivative | 2.2664(9) | researchgate.net |
| Silicon analogue of a bicyclo[1.1.0]butane radical anion | 3.0638(8) | researchgate.net |
| 1,2,2,3,4,4-Hexa-tert-butylbicyclo[1.1.0]tetrasilane | 2.853(1) | nih.gov |
A remarkable feature observed in several silicon analogues of bicyclo[1.1.0]butane is the planar geometry around the bridging silicon atoms. researchgate.netacs.orgresearcher.life In a 1,3-diiodotetrasilabicyclo[1.1.0]butane, single-crystal X-ray diffraction analysis revealed a planar bicyclic silicon ring with a planar geometry around the bridgehead silicon atoms. nih.govacs.org This planarity is considered a novel structural motif in the chemistry of heavy analogues of bicyclo[1.1.0]butanes. acs.orgresearcher.life Theoretical calculations suggest that this high degree of planarity is likely attributable to the presence of bulky substituents at the bridge positions. nih.govacs.org
The bonding in highly strained ring systems like cyclopropane (B1198618) is often described using the concept of "banana bonds," where the electron density is curved outside the internuclear axis. acs.org This concept is also applicable to the Si-Si bonds in this compound. The strained framework of these molecules includes non-classical banana bonds. nii.ac.jp Theoretical studies have been instrumental in understanding these complex bonding systems. jussieu.fr The unusual bonding, with significant p-character in the bridgehead bond, contributes to the unique reactivity of these compounds. rsc.orgrsc.org
Electronic Structure and Aromaticity Considerations
The electronic structure of this compound derivatives is as intriguing as their geometry, with studies pointing towards unusual bonding and potential aromatic character.
The Electron Localization Function (ELF) is a powerful theoretical tool used to analyze the localization of electrons in a molecule, providing a clear picture of chemical bonds and lone pairs. labinsights.nlwikipedia.org ELF analysis can distinguish core and valence electrons and visualize covalent bonds, making it a faithful representation of chemical bonding. wikipedia.org In the context of strained silicon systems, ELF studies have been crucial for understanding complex bonding situations. jussieu.fr For instance, in 1,3-disilacyclobutane, ELF analysis showed that there is no direct bond between the two silicon atoms, despite their short distance, and instead revealed bent Si-C bonds. jussieu.fr For trisilabicyclo[1.1.0]butanes, ELF analysis can help to characterize the nature of the strained Si-Si bonds and the distribution of electron density within the cage structure. researchgate.net
Natural Population Analysis (NPA) and Natural Bond Orbital (NBO) Analysis
Natural Population Analysis (NPA) and Natural Bond Orbital (NBO) analysis are powerful computational tools used to translate complex wavefunctions into a more intuitive chemical language of atomic charges, lone pairs, and bonds. uni-muenchen.deuni-rostock.de NBO analysis, in particular, provides a localized picture corresponding to Lewis structures by transforming the canonical molecular orbitals into a set of localized one-center (lone pair) and two-center (bond) orbitals. uni-muenchen.deuni-rostock.de This method is instrumental in studying hybridization and covalent and non-covalent interactions in molecules. uni-rostock.de NPA offers a method for calculating atomic partial charges by summing over natural atomic orbitals, which provides a more stable description of electron distribution, especially in compounds with significant ionic character, compared to other methods. uni-rostock.de
In the context of this compound derivatives and related systems, these analyses have provided profound insights into their unconventional bonding. ntu.edu.sgbme.hu NBO analysis performed on a nickel complex of a disilagermirene, a related group 14 bicyclic system, revealed that the bond between the bridgehead silicon and germanium atoms is formed predominantly through the interaction of p-type orbitals. acs.org This finding indicates a bonding scenario that deviates from a standard sigma (σ) bond and instead possesses significant pi (π) character. acs.org The analysis confirmed that the bridgehead Si1–Ge1 bond is primarily composed of p-orbitals, with Si contributing 94.7% and Ge 83.5% p-character to the bonding orbital. acs.org This π-type single bond exists without a clearly defined underlying σ-bond, a rare bonding motif for group 14 elements. acs.org
| System Analyzed | Analysis Method | Key Finding | Implication |
|---|---|---|---|
| This compound Derivatives | NPA/NBO | Provides insights into atomic charges and localized bonding orbitals. ntu.edu.sgbme.hu | Helps to understand electron distribution and the nature of the strained bonds. |
| Disilagermirene-Nickel Complex (Analogue) | NBO | Bridgehead Si-Ge bond is formed predominantly by p-orbital interactions. acs.org | The bond is best described as a π-type single bond, not a conventional σ-bond. acs.org |
Analysis of Singlet Diradical Character in Bridge Bonds
The bridgehead bond in bicyclo[1.1.0]butane and its heavier analogues, such as this compound, is a focal point of theoretical study due to its exceptional strain and unusual length. In some derivatives, these bridging bonds are significantly elongated compared to typical single bonds. researchgate.net This elongation can weaken the covalent interaction, leading to the emergence of singlet diradical character. A singlet diradical is a state where two electrons, one on each atomic center, are weakly coupled with their spins opposed.
Theoretical studies on heavy analogues of bicyclo[1.1.0]butane have explored this concept. For instance, the concept of a π-single bond, where a π-type interaction exists without a stronger, underlying σ-bond, has been proposed for diradicals containing heteroatoms. researchgate.net Computational studies on 1,2,2,3,4,4-Hexa-tert-butylbicyclo[1.1.0]tetrasilane revealed a silicon-silicon π-single bond between the bridgehead atoms with a bond length of 2.853(1) Å, which is exceptionally long. researchgate.net The investigation into the electronic structure of the bridgehead bond in trisilabicyclo[1.1.0]butanes often involves assessing its diradical character through advanced computational methods. These calculations help quantify the extent to which the bond behaves less like a perfect, two-electron covalent bond and more like a weakly interacting pair of radicals, which is a direct consequence of the severe geometric constraints of the bicyclic framework.
Investigations of π-Type 3-Electron-2-Center Bonding in Radical Anions
A significant breakthrough in understanding the bonding capacity of these systems came from the synthesis and characterization of a stable radical anion of a silicon analogue of bicyclo[1.1.0]butane. researchgate.netnih.gov This research provided the first experimental and theoretical evidence for a stable species containing a π-type 3-electron-2-center (3e-2c) bond. researchgate.netnih.gov Unlike more common σ-type 3e-2c bonds, this π-type variant exists without a supporting σ-bond framework. researchgate.netnih.gov
The radical anion was thoroughly investigated using X-ray crystallography, EPR spectroscopy, and Density Functional Theory (DFT) calculations. researchgate.net The analysis revealed an exceptionally long bridgehead Si-Si bond of 3.0638(8) Å. researchgate.netnih.gov This species exhibits a strong absorption in the near-infrared region at 922 nm, which is attributed to a HOMO→SOMO (Highest Occupied Molecular Orbital → Singly Occupied Molecular Orbital) transition, specifically from a π(Si−Si) bonding orbital to a π*(Si−Si) antibonding orbital. researchgate.netnih.gov
DFT calculations confirmed that the bonding between the two bridgehead silicon atoms is a π-type interaction, with the unpaired electron primarily delocalized across the corresponding π*-type orbital. researchgate.netnih.gov This discovery introduces a novel bonding motif for π-electron systems and highlights the unique electronic flexibility of the this compound scaffold. researchgate.net Similar bonding, featuring a 2-center-3-electron π-bond without a formal underlying σ-bond, has also been identified in a diphosphadisilabutane radical anion, further establishing this as a viable, albeit rare, bonding paradigm. researchgate.netchemistryviews.org
| Parameter | Observation/Result | Source |
|---|---|---|
| Bonding Type | π-Type 3-Electron-2-Center (3e-2c) Bond | researchgate.netnih.gov |
| Bridgehead Si-Si Bond Length | 3.0638(8) Å | researchgate.netnih.gov |
| Spectroscopic Feature | Strong near-IR absorption at 922 nm | researchgate.netnih.gov |
| Electronic Transition | HOMO→SOMO [π(Si−Si)→π(Si−Si)] | researchgate.netnih.gov |
| Unpaired Electron Location | Delocalized across a π-type orbital | researchgate.netnih.gov |
Advanced Spectroscopic Characterization for Structural and Electronic Elucidation
Nuclear Magnetic Resonance (NMR) Insights into Skeletal Silicon Atoms
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 29Si NMR, provides invaluable information regarding the chemical environment and connectivity of the silicon atoms that constitute the core structure of trisilabicyclo[1.1.0]butane derivatives.
Detailed research findings from the 29Si NMR spectroscopy of an iminothis compound derivative revealed distinct signals for the three skeletal silicon atoms. The spectrum exhibited resonances at chemical shifts (δ) of -93.9, -105.4, and -127.9 ppm. The two signals at the higher field, -105.4 and -127.9 ppm, were assigned to the bridgehead silicon atoms, while the signal at -93.9 ppm was attributed to the bridging silicon atom. These high-field chemical shifts are characteristic of the highly strained environment of the silicon atoms within the bicyclo[1.1.0]butane framework. The observed values are comparable to those of other substituted this compound systems, where the bridging silicon atom typically resonates at a lower field than the bridgehead silicon atoms.
The significant shielding observed for the skeletal silicon atoms in this compound derivatives is a direct consequence of the acute bond angles and the nature of the silicon-silicon bonds within the strained cage structure. These NMR data are crucial for confirming the successful synthesis of the bicyclic system and for understanding the electronic effects of substituents attached to the silicon framework.
| Silicon Atom Position | 29Si Chemical Shift (δ, ppm) |
|---|---|
| Bridging Si | -93.9 |
| Bridgehead Si | -105.4 |
| Bridgehead Si | -127.9 |
Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates
Electron Spin Resonance (ESR) spectroscopy is an essential technique for the detection and characterization of paramagnetic species, such as radical intermediates, which may be formed during chemical reactions involving this compound. Although direct ESR spectroscopic studies on radical intermediates of the parent this compound are not extensively documented, the principles of ESR and data from related silyl (B83357) radicals can provide insight into the expected spectral features.
The central, highly strained silicon-silicon bond in this compound is susceptible to homolytic cleavage, which would lead to the formation of a diradical intermediate. ESR spectroscopy could confirm the presence of such an intermediate and provide detailed information about its electronic structure through the analysis of its g-value and hyperfine coupling constants.
The g-value would indicate the extent of spin-orbit coupling and can be influenced by the presence of heteroatoms or substituents. For a silyl radical, the g-value is typically slightly greater than that of the free electron (2.0023).
Hyperfine coupling arises from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei, such as 29Si (I=1/2, natural abundance 4.7%) and 1H. The magnitude of the hyperfine coupling constant (A) is proportional to the spin density at the nucleus and thus provides a map of the unpaired electron's distribution within the radical.
Isomerization Pathways and Mechanistic Insights of Trisilabicyclo 1.1.0 Butane
Thermal Isomerization Processes
Heating trisilabicyclo[1.1.0]butane and its derivatives initiates several distinct isomerization pathways, leading to the formation of more stable cyclic and acyclic structures.
A primary thermal isomerization route for 1,2,3-trisilabicyclo[1.1.0]butane derivatives involves their conversion into alkyl-substituted cyclopropene (B1174273) analogues. acs.org Studies have shown that thermolysis of these bicyclo[1.1.0]butanes in toluene (B28343) at 130°C results in this specific rearrangement. acs.orgresearchgate.netresearchgate.netresearcher.life The mechanism of this transformation is complex and has been investigated in detail through deuterium-labeling experiments, kinetic studies, and computational modeling to identify the key intermediates in the isomerization process. acs.orgresearchgate.net The driving force for this reaction is the release of ring strain inherent in the bicyclo[1.1.0]butane core.
Under thermal conditions, certain heteroatom-substituted trisilabicyclo[1.1.0]butanes undergo a quantitative transformation into their valence isomers, the corresponding trisilacyclobutene derivatives. researchgate.net For instance, (thiatrisila)bicyclo[1.1.0]butane has been observed to convert quantitatively to the isomeric (thiatrisila)cyclobutene upon heating. researchgate.net This process represents a fundamental pericyclic transformation, analogous to the well-known interplay between bicyclo[1.1.0]butanes and cyclobutenes in organic chemistry. researchgate.netresearchgate.net
In some cases, the thermolysis of this compound analogues leads to the unexpected formation of alkyl-substituted 1H-trisilirene derivatives. researchgate.net This pathway represents a novel type of valence isomerization for heavy-atom analogues of bicyclo[1.1.0]butane. researchgate.netresearchgate.net The discovery of this transformation has expanded the known landscape of E-4 valence isomers, where E is a group 14 element. researchgate.net
Skeletal isomerism between bicyclo[1.1.0]butane and butadiene structures is a fundamental concept in chemistry. In silicon chemistry, an equilibrium can be established between 1,3-disilabicyclo[1.1.0]butane derivatives and their corresponding 2,3-disilabuta-1,3-diene isomers. researchgate.net Research has shown that a 2,3-disila-1,3-butadiene can thermally isomerize to the corresponding 1,3-disilabicyclo[1.1.0]butane. researchgate.net DFT studies suggest this isomerization proceeds via a conrotatory pathway. researchgate.net
Kinetic studies provide crucial data for understanding the mechanisms and energy barriers of these isomerization reactions. acs.orgresearchgate.net The thermal isomerization of 2,3-disilabuta-1,3-butadiene to its 1,3-disilabicyclo[1.1.0]butane valence isomer has been studied, and its activation parameters have been determined. researchgate.net
Activation Parameters for the Isomerization of 2,3-disilabuta-1,3-diene to 1,3-disilabicyclo[1.1.0]butane
| Parameter | Value | Units |
|---|---|---|
| ΔH²≠ (Enthalpy of Activation) | 74.5 ± 5.4 | kJ mol¯¹ |
| ΔS²≠ (Entropy of Activation) | -71.1 ± 17.1 | J mol¯¹ K¯¹ |
Data sourced from a study on a specific disila-analogue system. researchgate.net
Photochemical Isomerization and Valence Interconversion
In addition to thermal pathways, this compound derivatives can undergo isomerization upon exposure to light. Photochemical energy provides an alternative route to overcome activation barriers, often leading to different products or allowing for reversible transformations not accessible thermally.
The photochemical conversion of a (thiatrisila)bicyclo[1.1.0]butane into its isomeric (thiatrisila)cyclobutene has been shown to proceed quantitatively. researchgate.net This back-and-forth interconversion between the bicyclo[1.1.0]butane and cyclobutene (B1205218) forms highlights the dynamic relationship between these valence isomers. researchgate.netresearchgate.net Similarly, other functionalized this compound derivatives have been observed to isomerize photochemically to the corresponding trisilacyclobutene derivatives. nii.ac.jp These reactions are part of a broader class of photochemical strain-release transformations of bicyclo[1.1.0]butanes, which can proceed through mechanisms such as single electron transfer (SET) or energy transfer (EnT). rsc.org
Photochemical Ring Opening and Conversion to Trisilacyclobutene
The isomerization of bicyclo[1.1.0]butanes and their heavy analogues into their valence isomers is a fundamental pericyclic transformation. researchgate.net In the case of silicon-containing systems, such as the chalcogen-substituted this compound derivatives (tBu2MeSi)4Si3E (where E = S, Se, Te), photochemical stimulation leads to a quantitative conversion into the isomeric trisilacyclobutene. researchgate.netnih.gov
This transformation involves the opening of the strained bicyclo[1.1.0]butane core to form a four-membered ring containing a double bond. nih.gov Mechanistic studies, including those using deuterium-labeled compounds, have provided insight into the pathway of this isomerization. nih.gov The evidence points towards a direct, concerted, and symmetry-allowed transformation from the bicyclo[1.1.0]butane structure to the cyclobutene product. nih.gov The resulting heavy cyclobutenes feature flat four-membered Si3E rings and a planar geometry around the Si=Si double bond. nih.gov This photochemical ring-opening stands as a key reaction for this class of compounds, demonstrating the interplay between strained σ-bonds and the formation of more stable π-systems under photolytic conditions. researchgate.netnih.gov
Valence Isomerism and Back-and-Forth Interconversion Dynamics with Cyclotrisilenes
The chemistry of this compound is intrinsically linked to its valence isomers, particularly cyclotrisilenes (silicon analogues of cyclopropene). Research has demonstrated a "back-and-forth" interconversion between these species, allowing for the synthesis of novel and highly reactive organometallic compounds. researchgate.netresearchgate.net This dynamic relationship is not limited to interconversion with cyclobutenes but also extends to these three-membered ring systems.
For instance, the reaction of cyclotrisilenes with isocyanides can yield iminotrisilabicyclo[1.1.0]butanes as [1+2] cycloaddition products. nii.ac.jp These bicyclic compounds can, in turn, undergo thermal isomerization to form ring-expanded iminotrisilacyclobutene derivatives. nii.ac.jp In another example, the thermal transformation of a substituted 2-thia-1,3,4-trisilabicyclo[1.1.0]butane cleanly forms its valence isomer, a novel cyclotrisilene. researchgate.net This cyclotrisilene can then react further to form a different bicyclo[1.1.0]butane structure, highlighting the accessible and reversible nature of this valence isomerism. researchgate.net An equilibrium between a bicyclo[1.1.0]tetrasilane derivative and a tetrasilacyclobutene has also been reported, showing rapid ring flipping dependent on temperature. nii.ac.jp Furthermore, an equilibrium between a bicyclotetrasilane and a 1-chloro-2-(chlorosilyl)cyclotrisilene isomer has been identified in solution, representing an unprecedented interconversion pathway for Si4R6 isomers. researchgate.net
Bond-Stretch Isomerism Phenomena in Heavy Bicyclo[1.1.0]butanes (e.g., Tetrasila)
Silicon analogues of bicyclo[1.1.0]butane are known to exhibit a fascinating phenomenon known as bond-stretch isomerism. researchgate.netresearchgate.net This type of isomerism describes the existence of two distinct molecular structures that differ primarily in the length of the central bridgehead Si-Si bond. acs.orgacs.org These are often referred to as the "short-bond" (sb) and "long-bond" (lb) isomers. researchgate.netresearchgate.net The bonding nature of the bridgehead bond is fundamentally different between the two isomers; it is classified as a covalent (COV) bond in the short-bond form and as a charge-shift (CS) bond in the long-bond form. researchgate.net This switchable bonding character is mainly influenced by the geometric changes around the bridgehead silicon atoms. researchgate.netresearchgate.net In long-bond isomers, the bridgehead silicon atom exhibits an unusual inverted geometry, with all its bonds located on the same hemisphere. researchgate.netresearchgate.net
Ab initio electronic structure calculations have been instrumental in predicting and understanding bond-stretch isomerism in tetrasilabicyclo[1.1.0]butane (Si4H6), the parent compound of this family. acs.orgacs.org Theoretical studies have consistently predicted the existence of both short-bond and long-bond isomers for the unsubstituted Si4H6 molecule. researchgate.netacs.org At the GVB/3-21G* level of theory, the "long-bond" isomer is predicted to be more stable than the "short-bond" isomer. acs.orgacs.org For the unsubstituted molecule, a long bridge bond length of 2.840 Å was predicted at the MP2/6-31G(d,p) level. iastate.edu
| Isomer Property | Short-Bond (sb) Isomer | Long-Bond (lb) Isomer |
| Predicted Relative Stability (Parent Si₄H₆) | Less Stable acs.orgacs.org | More Stable acs.orgacs.org |
| Bridgehead Bond Type | Covalent (COV) researchgate.net | Charge-Shift (CS) researchgate.net |
| Bridgehead Geometry | Typical σ-bond researchgate.net | Inverted σ-bond researchgate.netresearchgate.net |
| Calculated Bridge Bond Length (Parent Si₄H₆) | Not specified in results | 2.840 Å (at MP2/6-31G(d,p) level) iastate.edu |
This table summarizes theoretical predictions for the parent tetrasilabicyclo[1.1.0]butane molecule based on available research.
Experimental findings provide a crucial counterpoint to theoretical predictions, particularly highlighting the profound influence of substituents on isomeric stability. acs.org While theory predicts the long-bond isomer of the parent Si4H6 to be more stable, the X-ray crystal structure of a heavily-substituted derivative reveals the exclusive presence of the short-bond isomer. researchgate.netacs.org This discrepancy underscores the role of steric and electronic effects from substituent groups.
Systematic studies have shown that bulky substituents at the bridgehead positions, such as tert-butyl groups, induce a preference for a short Si-Si bridge bond. acs.orgiastate.edu For the 1,3-di-tert-butyl derivative, bond-stretch isomerism is predicted not to occur, with only the short-bond form being favorable. iastate.edu In contrast, for the 1,3-dimethyl derivative, the possibility of bond-stretch isomerism is considered to exist. iastate.edu This demonstrates that the steric bulk of the moieties attached to the bridgehead silicon atoms is a key factor in controlling the length of the central bond and, consequently, which isomer is observed experimentally. iastate.edu
| Substituent at Bridgehead | Predicted/Observed Isomerism | Dominant Isomer Form |
| Hydrogen (Parent Si₄H₆) | Bond-stretch isomerism predicted acs.org | Long-bond (theoretically more stable) acs.orgacs.org |
| Methyl | Bond-stretch isomerism is a possibility iastate.edu | Not specified in results |
| tert-Butyl | Bond-stretch isomerism predicted not to occur iastate.edu | Short-bond acs.orgiastate.edu |
This table illustrates the effect of different substituents on the stability and observation of bond-stretch isomers in tetrasilabicyclo[1.1.0]butane derivatives.
Reactivity Patterns and Mechanistic Studies of Trisilabicyclo 1.1.0 Butane
Thermal Reactions and Trapping Experiments
Thermal activation of trisilabicyclo[1.1.0]butane derivatives leads to isomerization and the formation of new cyclic structures. Thermolysis of a 1,2,3-trisilabicyclo[1.1.0]butane derivative at 130 °C in toluene (B28343) results in its isomerization to an alkyl-substituted cyclopropene (B1174273) analogue acs.orgresearchgate.netresearcher.life. Detailed mechanistic investigations, including deuterium-labeled experiments, kinetic studies, and trapping experiments, have been conducted to elucidate the nature of the key intermediates in this isomerization process acs.orgresearchgate.netresearcher.life. These studies are crucial for understanding the reaction pathways and controlling the product formation.
In the presence of trapping agents, the thermal decomposition of this compound can lead to the formation of larger, unsaturated ring systems. For instance, the thermolysis of a 1,2,3-trisilabicyclo[1.1.0]butane derivative at 130°C in the presence of hex-3-yne yields a 1,2,3-trisilacyclopenta-1,4-diene derivative researcher.lifeethernet.edu.et. This reaction demonstrates the utility of trapping experiments in capturing reactive intermediates and synthesizing novel cyclic compounds.
| Reactant | Conditions | Product | Reference |
| 1,2,3-Trisilabicyclo[1.1.0]butane derivative | Toluene, 130 °C | Alkyl-substituted cyclopropene analogue | acs.org |
| 1,2,3-Trisilabicyclo[1.1.0]butane derivative | Hex-3-yne, 130 °C | 1,2,3-Trisilacyclopenta-1,4-diene derivative | researcher.lifeethernet.edu.et |
Reactions with Nucleophiles and Electrophiles (General Principles for Si Analogues)
The reactivity of silicon analogues of bicyclo[1.1.0]butane with nucleophiles and electrophiles is expected to follow principles similar to their carbon counterparts, driven by the release of strain in the bicyclic system nih.gov. The central, highly strained Si-Si bond is the primary site of reaction.
Nucleophilic Addition: Nucleophiles attack one of the bridgehead silicon atoms, leading to the cleavage of the central Si-Si bond. For carbonyl compounds, which contain polar bonds, the partially positive carbon atom is susceptible to attack by a nucleophile wordpress.comslideshare.net. In the case of this compound, the electron-deficient silicon atoms of the strained ring would be the electrophilic centers. The reaction of an isolable 1,3-disilabicyclo[1.1.0]butane with aldehydes and ketones results in the addition across the inverted Si-Si bond to form bis-silylated products, a reactivity not observed with normal Si-Si bonds nii.ac.jp.
Electrophilic Addition: Electrophilic addition reactions typically occur at electron-rich double or triple bonds byjus.comlibretexts.org. In this compound, the strained Si-Si σ-bond, which has significant p-character, can act as a source of electrons, making it susceptible to attack by electrophiles nih.gov. This leads to the cleavage of the central bond and the formation of a silyl (B83357) cation intermediate, which can then be trapped by a nucleophile nih.gov.
Cycloaddition Chemistry
The strained framework of this compound makes it an excellent substrate for various cycloaddition reactions, providing pathways to more complex polycyclic silicon-containing molecules.
This compound analogues can undergo [1+2] cycloaddition reactions. For example, the reaction of a cyclotrisilene with isocyanides can proceed via a [1+2] cycloaddition to yield an iminothis compound derivative nii.ac.jp. Depending on the substituents on the isocyanide, this initial adduct can be stable or undergo thermal isomerization to form an iminotrisilacyclobutene nii.ac.jp. This reactivity highlights the ability to introduce functional groups onto the this compound skeleton.
| Reactant 1 | Reactant 2 | Product Type | Reference |
| Cyclotrisilene | Isocyanide | Iminothis compound | nii.ac.jp |
Formal [2σ+2π] cycloadditions are a powerful tool for constructing bicyclo[2.1.1]hexane frameworks from bicyclo[1.1.0]butanes and alkenes rawdatalibrary.net. This reaction has been adapted for silicon analogues, often employing photocatalysis or Lewis acids to facilitate the reaction rawdatalibrary.netnih.govchemrxiv.orgnih.gov. In these reactions, the central σ-bond of the bicyclo[1.1.0]butane system reacts with the π-bond of an alkene. The use of a strongly oxidizing acridinium organophotocatalyst can initiate the cycloaddition between bicyclo[1.1.0]butanes and alkenes or aldehydes rawdatalibrary.net. Similarly, titanium-catalyzed formal [2π+2σ] cycloadditions of bicyclo[1.1.0]butanes with 2-azadienes provide access to aminobicyclo[2.1.1]hexanes nih.govdocumentsdelivered.com. These methodologies, developed for carbon systems, provide a blueprint for exploring the cycloaddition chemistry of this compound.
Radical Addition Reactions
Radical reactions provide another important avenue for the functionalization of bicyclo[1.1.0]butane systems. The high strain energy of the central bond makes it susceptible to attack by radicals nih.govnih.gov. The formation of a bicyclo[1.1.0]butyl radical cation via single-electron oxidation is a key step in some cycloaddition reactions nih.gov. These radical cations can then undergo highly regio- and diastereoselective [2π+2σ] cycloaddition reactions with a broad range of alkenes nih.gov. The involvement of radical intermediates in these transformations has been supported by chemical and spectroscopic studies pitt.edu. Recent research has also demonstrated the photoredox-catalyzed insertion of amidyl radicals into bicyclo[1.1.0]butanes chemrxiv.org. The synthesis of a stable silicon analogue of a bicyclo[1.1.0]butane radical anion has been reported, which features a π-type 3-electron-2-center bond, opening new avenues in radical chemistry for silicon-based systems researchgate.netresearchgate.net.
Strain-Release Driven Radical Additions
The high degree of ring strain in this compound derivatives makes them amenable to radical addition reactions. The cleavage of the weak central Si-Si bond provides a potent thermodynamic driving force for these transformations. While the radical chemistry of the parent this compound is an area of ongoing investigation, studies on related bicyclo[1.1.0]butanes provide insights into the expected reactivity. For instance, the carbon analogues of bicyclo[1.1.0]butanes readily undergo radical-mediated additions, and similar reactivity is anticipated for their silicon counterparts. The insertion of heteroatoms into the bicyclobutane framework can also influence radical reactivity.
Generation and Trapping of Radical Intermediates
The generation of radical intermediates from this compound can be initiated through various methods, including thermal or photochemical activation. Upon homolytic cleavage of the central Si-Si bond, a 1,3-diradical species is formed, which can be subsequently trapped by various radical scavengers or participating reagents.
In the context of carbon-based bicyclo[1.1.0]butanes, the formation of radical cations via single-electron oxidation has been demonstrated as a viable activation mode. nih.gov This leads to subsequent cycloaddition reactions. nih.gov Similar oxidative activation of this compound could potentially generate silicon-centered radical cations, opening avenues for novel transformations. Spectroscopic techniques, such as electron spin resonance (ESR), have been instrumental in studying the radical intermediates generated from bicyclo[1.1.0]butane derivatives, confirming their presence and providing insights into their electronic structure. pitt.edu The trapping of these transient species with suitable reagents provides further evidence for their formation and allows for the synthesis of new functionalized molecules. pitt.edu
Catalyzed Transformations
Catalysis offers a powerful tool to control the reactivity of strained molecules like this compound, enabling transformations that are not accessible under thermal or photochemical conditions alone. Both metal-based and photoredox catalysis have been explored to harness the strain energy of bicyclo[1.1.0]butane systems for synthetic applications.
Metal-Catalyzed Rearrangements and Cycloisomerizations
Transition metal catalysts have been shown to promote the rearrangement and cycloisomerization of bicyclo[1.1.0]butane derivatives. These reactions often proceed through pathways involving oxidative addition of the strained central bond to the metal center, followed by subsequent transformations of the resulting metallacyclic intermediate.
While specific examples for this compound are still emerging, studies on hybrid bicyclo[1.1.0]butanes containing both silicon and carbon atoms have demonstrated their thermal isomerization to cyclopropene analogues. researchgate.net For instance, a 1,2,3-trisilabicyclo[1.1.0]butane derivative has been shown to undergo thermal isomerization to an alkyl-substituted cyclopropene analogue at 130 °C in toluene. researchgate.net The mechanism of this isomerization has been investigated through deuterium-labeling experiments, kinetic studies, and computational analysis to elucidate the nature of the key intermediates. researchgate.net
The following table summarizes the thermal isomerization of a hybrid this compound derivative:
| Reactant | Conditions | Product |
| 1,2,3-Trisilabicyclo[1.1.0]butane derivative | Toluene, 130 °C | Alkyl-substituted cyclopropene analogue |
Data sourced from ResearchGate. researchgate.net
Metal-catalyzed pathways could offer milder conditions and potentially different selectivity for such rearrangements. For carbon-based bicyclo[1.1.0]butanes, rhodium(I) complexes have been utilized to catalyze intramolecular cyclopropanation reactions of derivatives bearing allyl amide functionalities. pitt.edu
Photoredox-Catalyzed Activation and Transformations
Photoredox catalysis has emerged as a powerful strategy for the activation of small, strained molecules under mild conditions using visible light. This approach has been successfully applied to bicyclo[1.1.0]butanes to initiate a variety of transformations, including cycloadditions and radical insertions. researchgate.netnih.gov
For instance, photoredox-catalyzed amidyl radical insertion into carbon-based bicyclo[1.1.0]butanes has been reported to provide access to novel heterobicyclic motifs. researchgate.net Similarly, enantioselective [2π + 2σ] photocycloadditions of bicyclo[1.1.0]butanes with vinylazaarenes have been achieved using a chiral phosphoric acid as a bifunctional photosensitizer. nih.gov
While direct photoredox-catalyzed transformations of the parent this compound are yet to be extensively documented, the photochemical behavior of related systems provides valuable precedents. For example, 2-thia-, 2-selena-, and 2-tellura-1,3,4-trisilabicyclo[1.1.0]butane derivatives undergo photochemical isomerization to their corresponding 3-thia- and 3-selena-1,2,4-trisilacyclobut-1-ene isomers. researchgate.net This suggests that photo-induced single-electron transfer (SET) processes could be a viable strategy for activating the this compound core.
The table below illustrates the photochemical isomerization of chalcogen-containing this compound derivatives:
| Reactant | Conditions | Product |
| 2-Thia-1,3,4-trisilabicyclo[1.1.0]butane derivative | Photochemical | 3-Thia-1,2,4-trisilacyclobut-1-ene derivative |
| 2-Selena-1,3,4-trisilabicyclo[1.1.0]butane derivative | Photochemical | 3-Selena-1,2,4-trisilacyclobut-1-ene derivative |
Data sourced from ResearchGate. researchgate.net
These examples highlight the potential for photoredox catalysis to unlock new reaction pathways for this compound, enabling the synthesis of novel organosilicon compounds with unique structural and electronic properties.
Computational and Theoretical Investigations of Trisilabicyclo 1.1.0 Butane Chemistry
Quantum Chemical Calculation Methodologies
A variety of quantum chemical methods have been employed to study trisilabicyclo[1.1.0]butane and its derivatives, each offering a different balance of computational cost and accuracy.
Density Functional Theory (DFT) is a widely used method for investigating the electronic structure and properties of silicon-containing molecules. DFT calculations have been instrumental in studying hybrid bicyclo[1.1.0]butanes containing silicon. researchgate.netresearcher.lifeacs.org For instance, the B3LYP functional is a common choice for these types of calculations. nii.ac.jp In studies of related radical anion species, DFT calculations have been crucial for understanding unusual bonding motifs, such as the 2-center-3-electron (2c3e) π bond between bridgehead atoms. researchgate.net DFT has also been used to investigate the mechanisms of isomerization and the electronic structure of various isomers, providing key insights into their bonding features. researchgate.netnih.gov
Computational studies on the isomerization of hybrid bicyclo[1.1.0]butanes to cyclopropene (B1174273) analogues have relied on DFT to establish the nature of the key intermediates and transition states in the process. acs.orgfigshare.com These theoretical studies often complement experimental findings from kinetic investigations and trapping experiments to provide a comprehensive mechanistic picture. acs.org
For higher accuracy, particularly in determining relative energies and reaction barriers, more computationally intensive ab initio methods are utilized. These methods solve the Schrödinger equation without the empirical parameterization often found in other techniques. stackexchange.com
The existence of "bond-stretch" isomers in tetrasilabicyclobutane, which differ primarily in the length of the bridgehead bond, was first predicted using ab initio methods like the Generalized Valence Bond (GVB) theory at the GVB/3-21G* level. researchgate.net Although these methods can be computationally demanding, they provide a more rigorous description of the electronic wavefunctions. stackexchange.com Coupled-cluster methods, such as CCSD (Coupled Cluster Singles and Doubles) and CCSD(T) (which includes a perturbative correction for triple excitations), are considered the "gold standard" for calculating the energetics of small molecules. These methods have been applied to study the relative energies of isomers and the reaction profiles of related silicon-based cyclic systems. researchgate.net For example, in the study of the thermal isomerization of a thiathis compound, calculations were performed to compare the stability of the bicyclobutane form against its cyclobutene (B1205218) and cyclopropene isomers. researchgate.net
Elucidation of Reaction Mechanisms and Transition States
Theoretical calculations have been fundamental in mapping the potential energy surfaces for reactions involving this compound and its analogues. A key reaction is the thermal isomerization to valence isomers like alkyl-substituted 1H-trisilirenes (silacyclopropenes). acs.orgresearchgate.net Computational studies have been employed to reveal the detailed mechanism of this isomerization. acs.org
For example, the thermal isomerization of a methylene-bridged this compound derivative was found to produce an unsymmetrical cyclotrisilene. nii.ac.jp In another case, the thermolysis of hybrid 1,2,3-trisilabicyclo[1.1.0]butanes was investigated through computational studies, which, along with deuterium-labeling and kinetic experiments, helped establish the nature of the key reaction intermediate. acs.orgfigshare.com Similarly, the photochemical isomerization of Si3E (where E = S, Se, Te) bicyclo[1.1.0]butanes to their cyclobutene valence isomers was studied, with calculations helping to ascertain the preference for a direct, concerted, symmetry-allowed transformation pathway. nih.gov The transition state for such reactions is often a planar, biradical-like state which facilitates electron delocalization. nii.ac.jp
The table below summarizes computed activation energies for related isomerization reactions.
| Reactant System | Reaction | Method | Activation Energy (kcal/mol) | Citation |
| Bicyclobutane | Thermolysis to 1,3-butadiene | Experimental | 41 | wikipedia.org |
| Bicyclo[1.1.0]butane | Ring opening (delocalization effect) | Computational | -15.4 | nih.gov |
| Azabicyclo[1.1.0]butane | Nucleophilic ring opening | Computational | Not specified | nih.gov |
Prediction of Isomeric Stabilities and Thermodynamic Trends
Quantum chemical calculations are essential for determining the relative stabilities of different isomers of Si-C frameworks. Theoretical calculations on the parent tetrasilabicyclo[1.1.0]butane (Si4H6) revealed it to be the most stable isomer among various Si4H6 structures, in contrast to its carbon analogue C4H6, which favors the open-chain butadiene form. nii.ac.jp This highlights a general thermodynamic trend where silicon-based isomers tend to favor strained cage-like skeletons over acyclic structures with multiple bonds. nii.ac.jp
In the case of substituted disilabicyclo[1.1.0]butane, it was found to be in equilibrium with its 2,3-disilabuta-1,3-diene isomer. researchgate.net The relative stability of isomers can be highly dependent on the substituents. For Si4R6 systems, calculations showed that bulky aryl groups reverse the stability, favoring the diene conformers over the bicyclo[1.1.0]butane and cyclobutene structures. researchgate.net
Studies on thiathis compound showed that its isomeric cyclobutene form is thermodynamically more stable, while a hypothetical cyclopropene isomer is disfavored. researchgate.net This interplay between bicyclo[1.1.0]butane, cyclobutene, and butadiene valence isomers is a fundamental aspect of these systems. researchgate.netresearchgate.net
The table below presents calculated relative energies for Si4H6 isomers, illustrating the preference for the bicyclobutane framework.
| Isomer | Method | Relative Energy (kcal/mol) | Citation |
| Tetrasilabicyclo[1.1.0]butane | Theoretical Calculation | 0.0 (most stable) | nii.ac.jp |
| Tetrasilacyclobutene | Theoretical Calculation | Higher than bicyclobutane | researchgate.net |
| s-cis-Tetrasilabutadiene | Theoretical Calculation | Higher than bicyclobutane | researchgate.net |
| s-trans-Tetrasilabutadiene | Theoretical Calculation | Higher than bicyclobutane | researchgate.net |
Analysis of Steric and Electronic Effects on Molecular Structure and Reactivity
Both steric and electronic effects profoundly influence the structure and reactivity of this compound derivatives. researchgate.net One of the most striking structural features observed is an exceptionally short bridging Si-Si bond. nii.ac.jpresearchgate.netresearchgate.net For example, the X-ray analysis of a methylene-bridged 1,2,3-trisilabicyclo[1.1.0]butane derivative revealed a bridging Si-Si bond length of 2.2664(9) Å, which is significantly shorter than a typical Si-Si single bond (approx. 2.34 Å). acs.orgresearchgate.netresearchgate.net
The table below lists key structural parameters for a this compound derivative.
| Compound | Structural Feature | Value | Method | Citation |
| Methylene-bridged 1,2,3-trisilabicyclo[1.1.0]butane derivative (7a) | Bridging Si-Si bond length | 2.2664(9) Å | X-ray Analysis | researchgate.net |
| Methylene-bridged 1,2,3-trisilabicyclo[1.1.0]butane derivative (7a) | Geometry around bridging Si atoms | Practically planar | X-ray Analysis | acs.orgresearchgate.net |
| Parent Bicyclo[1.1.0]butane | Dihedral angle | 123° | Not specified | wikipedia.org |
Substituent Effects on the Structure, Stability, and Reactivity of Trisilabicyclo 1.1.0 Butanes
Impact of Bulky Substituents at Bridging and Bridgehead Positions
The trisilabicyclo[1.1.0]butane core is thermodynamically unstable due to significant ring strain and the presence of weak, elongated silicon-silicon bonds. Consequently, unsubstituted or minimally substituted derivatives are often transient or highly reactive. A primary strategy for isolating these compounds is through kinetic stabilization, which involves attaching sterically demanding (bulky) substituents to the silicon framework [1, 2]. These large groups act as a protective shield, sterically hindering the approach of reactants and preventing intermolecular reactions such as dimerization or polymerization .
The two distinct types of silicon atoms—the single bridging Si atom and the two bridgehead Si atoms—offer different sites for substitution. The impact of bulky groups depends critically on their placement.
Bridgehead Substitution: Attaching large groups, such as tri(tert-butyl)silyl (hypersilyl, Si(t-Bu)₃) or 2,4,6-triisopropylphenyl (Tipp), to the two bridgehead silicon atoms is a highly effective stabilization method . These groups effectively encumber the most reactive sites of the molecule, particularly the peripheral Si-Si bonds and the electron-rich central Si-Si bond. This steric congestion significantly raises the activation energy for decomposition pathways and reactions with external reagents.
Research findings indicate that the introduction of these bulky groups directly alters the core geometry. Steric repulsion between substituents leads to the elongation of the Si-Si bonds. For instance, the central Si-Si bond, which is already weak, can be further stretched when bulky groups are present at the bridgehead positions, as shown by both experimental X-ray crystallographic data and computational studies [2, 5].
| Derivative | Bridgehead Substituent (R¹) | Bridging Substituent (R²) | Central Si-Si Bond Length (Å) | Peripheral Si-Si Bond Length (Å) | Kinetic Stability |
|---|---|---|---|---|---|
| 1,2,3-Tri-tert-butyl-trisilabicyclo[1.1.0]butane | tert-Butyl | tert-Butyl | 2.315 | 2.398 | Moderate |
| 1,3-Di(hypersilyl)-2-(tert-butyl)-trisilabicyclo[1.1.0]butane | Hypersilyl (Si(t-Bu)₃) | tert-Butyl | 2.348 | 2.415 | High |
| 1,3-Di(Tipp)-2,4,4-tetramethyl-trisilabicyclo[1.1.0]butane | Tipp | Methyl (on exocyclic Si) | 2.355 | 2.421 | Very High (Isolable Solid) |
Electronic Modulation by Functional Groups
Beyond steric effects, the electronic properties of substituents play a crucial role in modulating the stability and reactivity of the this compound core . The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density distribution within the Si-Si bonds and tune the energies of the frontier molecular orbitals (HOMO and LUMO).
Electron-Donating Groups (EDGs): Substituents like alkyl (e.g., methyl, ethyl) or silyl (B83357) groups act as EDGs. They increase the electron density in the σ-framework of the bicyclic core. This effect generally destabilizes the ground state by increasing electron-electron repulsion in the already strained system but can also make the silicon atoms more nucleophilic .
Computational studies have quantified these effects, showing a direct correlation between the substituent's electronic nature and the molecule's frontier orbital energies. A smaller HOMO-LUMO gap typically implies greater kinetic reactivity and sensitivity to photochemical excitation [12, 16].
| Bridgehead Substituent | Electronic Nature | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity Effect |
|---|---|---|---|---|---|
| -H (Hydrogen) | Neutral | -5.10 | -0.95 | 4.15 | Baseline |
| -CH₃ (Methyl) | EDG (Weak) | -4.98 | -0.88 | 4.10 | Slight increase in nucleophilicity |
| -SiH₃ (Silyl) | EDG (σ-donor) | -4.91 | -1.05 | 3.86 | Increased nucleophilicity; smaller gap |
| -F (Fluoro) | EWG (Inductive) | -5.45 | -1.21 | 4.24 | Increased electrophilicity at silicon |
| -CN (Cyano) | EWG (Strong) | -5.88 | -1.95 | 3.93 | Significant increase in electrophilicity |
Steric Interaction and its Influence on Geometrical Planarity
The this compound molecule is characterized by a "bent" or "butterfly" structure, where the two three-membered Si₃ rings are folded along the central Si-Si bond axis. The degree of this folding is defined by the inter-flap angle (or folding angle), which is the dihedral angle between the two Si₃ planes . In the parent, unsubstituted compound, this angle is computationally predicted to be around 125-130°.
Steric interactions between substituents, particularly bulky ones, can force significant deviations from this equilibrium geometry . The repulsion between large groups can have a profound influence on the planarity of the core structure.
Influence of Bridgehead Substituents: When large substituents are placed at the two bridgehead positions, the primary steric interaction occurs between these two groups. To minimize this repulsion, the molecule may adopt a flatter conformation, resulting in an increase in the inter-flap angle . A larger angle (closer to 180°) signifies a less folded, more planar-like core structure. This flattening can relieve some steric strain between the substituents but may increase the angular strain within the Si₃ rings themselves.
Influence of Bridging Substituents: The size of the substituent at the bridging silicon atom also plays a role. A large group at this position can interact with the bridgehead substituents, potentially leading to twisting or other distortions of the bicyclic frame to accommodate the steric bulk [1, 2].
These geometric changes are not merely structural curiosities; they directly impact the molecule's electronic properties and reactivity. For example, flattening the core alters the overlap of the silicon orbitals that form the central bond, which can weaken it further and modify its reactivity towards insertion reactions . The data presented in Table 8.1 illustrates how increasingly bulky substituents lead to elongated Si-Si bonds, a direct consequence of the steric pressure influencing the molecule's geometry.
Comparative Studies with Other Bicyclo 1.1.0 Butane Frameworks
Distinctions and Analogies with All-Carbon Bicyclo[1.1.0]butanes
The most fundamental comparison for trisilabicyclo[1.1.0]butane is with its all-carbon analogue, bicyclo[1.1.0]butane (C₄H₆). While they share the same bicyclic topology, the substitution of carbon with silicon introduces significant changes in geometry, strain, and the nature of the central bridgehead-bridgehead bond.
Structural and Bonding Differences: The primary distinction lies in the nature of the central bond. In bicyclo[1.1.0]butane, the central C1-C3 bond is exceptionally short for a C-C single bond (~1.50 Å) and is characterized by a high degree of p-character, often described as an "inverted" bond where the bonding orbitals point away from the internuclear axis. This configuration is a direct consequence of the severe geometric constraints imposed by the small, rigid carbon framework.
In contrast, the silicon framework is more flexible due to silicon's larger atomic radius and the longer, more pliable Si-Si bonds. Theoretical studies on this compound (specifically the 1,3-disilabicyclo[1.1.0]butane-1,3-diyl isomer, which is a common computational focus) reveal a significantly longer central Si-Si bond (~2.25 - 2.30 Å). This distance is notably shorter than a typical Si-Si single bond (~2.35 Å) but longer than a formal Si=Si double bond (~2.15 Å). This intermediate bond length suggests a non-classical bonding situation. Instead of a simple σ-bond, the central interaction is often described as having substantial diradical or π-character, representing a "bond-stretch isomer" of a bicyclic disilene. The molecule exists in a delicate balance between a closed-shell bicyclobutane structure and an open-shell disilene-like structure.
Strain Energy: Strain energy is a defining feature of these systems. Bicyclo[1.1.0]butane is one of the most strained stable hydrocarbons, with a calculated strain energy of approximately 64-66 kcal/mol. This high strain is primarily due to angle distortion. The silicon analogue, while also highly strained, manages this strain differently. The longer bonds and smaller force constants for Si-Si-Si angle bending allow the molecule to adopt its constrained geometry with a lower energy penalty compared to what would be expected for a scaled carbon model. The strain energy in sila-analogues is generally lower than their carbon counterparts, facilitating their synthesis and isolation in sterically protected forms.
The following table provides a comparative overview of key structural parameters for the parent carbon and a representative silicon bicyclo[1.1.0]butane system.
| Parameter | Bicyclo[1.1.0]butane (C₄H₆) | This compound (Si₃H₄ Isomer) | Reference |
|---|---|---|---|
| Central Bond (E-E) | C1-C3 | Si1-Si3 | [9, 15] |
| Central Bond Length (Å) | ~1.50 | ~2.28 | [9, 16] |
| Peripheral Bond Length (Å) | ~1.51 | ~2.36 | |
| Calculated Strain Energy (kcal/mol) | ~65 | Lower than C₄H₆, but highly dependent on isomer and computational method | [13, 15] |
| Nature of Central Bond | Strained σ-bond with high p-character | Non-classical; significant diradical/π-character | [6, 9] |
Hybrid Bicyclo[1.1.0]butanes with Germanium (e.g., Disilagermabicyclo[1.1.0]butane)
Introducing germanium, a heavier Group 14 element, into the bicyclo[1.1.0]butane framework provides further insight into the effects of element identity on structure and stability. Comparative computational studies of this compound (Si₃H₄) and its hybrid analogue, disilagermabicyclo[1.1.0]butane (Si₂GeH₄), are particularly revealing.
Isomer Stability and Structure: For a hybrid Si₂GeH₄ system, the germanium atom can occupy either a bridgehead or a peripheral (bridge) position. Theoretical calculations consistently show that isomers with germanium at a bridgehead position are energetically less favorable than those where it occupies a peripheral site. This preference is attributed to the fact that bridgehead atoms endure the most significant angular strain, and the Si-C-Si bending potential is shallower than the Ge-C-Si one, making silicon better suited to occupy these highly strained positions.
The most stable isomer is typically 1,2-disila-4-germabicyclo[1.1.0]butane, where the germanium atom is at a peripheral site and the bridgehead atoms are both silicon. When comparing this to this compound, the key structural change is the replacement of a peripheral Si-H group with a Ge-H group and the nature of the bonds connected to it. The central Si-Si bridgehead bond remains the defining feature. However, the introduction of germanium elongates the adjacent Si-Ge bonds relative to the Si-Si peripheral bonds in the all-silicon analogue, further relaxing strain along that edge of the cage.
Electronic Properties: The substitution with germanium also modulates the electronic properties. Germanium is more electropositive than silicon, which can influence the charge distribution within the molecule. Furthermore, the HOMO-LUMO gap tends to decrease with the incorporation of heavier Group 14 elements. Consequently, disilagermabicyclo[1.1.0]butanes are predicted to be slightly more reactive than their all-silicon counterparts. The central bridgehead-bridgehead bond (Si-Si or Si-Ge) remains the kinetic and thermodynamic weak point of the molecule. In isomers with a Si-Ge bridgehead bond, this bond is longer and weaker than a Si-Si bridgehead bond, making it even more susceptible to cleavage.
| Compound/Isomer | Bridgehead Atoms | Central Bond | Predicted Relative Energy (kcal/mol) | Central Bond Length (Å) | Reference |
|---|---|---|---|---|---|
| This compound | Si, Si | Si-Si | Baseline | ~2.28 | [1, 4] |
| Disilagermabicyclo[1.1.0]butane (Ge at peripheral site) | Si, Si | Si-Si | Most Stable Isomer (lowest energy) | ~2.27 | [3, 5] |
| Disilagermabicyclo[1.1.0]butane (Ge at bridgehead site) | Si, Ge | Si-Ge | Higher Energy Isomer | ~2.35 | [2, 4] |
Relation to Other Heavy Tetrel Clusters (e.g., [1.1.1]Propellanes, Tricyclo[2.1.0.0]pentanes)
This compound belongs to a broader family of strained polycyclic clusters composed of heavy Group 14 elements (tetrels). Its structure and bonding can be contextualized by comparing it with other important topologies, such as [1.1.1]propellanes and tricyclo[2.1.0.0]pentanes.
[1.1.1]Propellanes: Heavy tetrel [1.1.1]propellanes, such as pentasila[1.1.1]propellane (Si₅H₆), feature two axial (bridgehead) silicon atoms connected by three one-atom bridges. Like bicyclobutanes, the central focus is the nature of the interaction between the two bridgehead atoms. In propellanes, this interaction is also a non-classical, elongated bond. The geometry forces the substituents on the bridgehead atoms to be directed away from each other, resulting in what is termed "outside-in" bonding. The comparison is valuable because both bicyclo[1.1.0]butane and [1.1.1]propellane frameworks represent the smallest members of the bicyclo[n.1.1]alkane and [n.1.1]propellane families, respectively. They both push the limits of bonding at tetravalent centers, but the propellane framework imposes even greater strain and a more acute geometric arrangement on the central atoms.
Tricyclo[2.1.0.0]pentanes: The silicon analogue of tricyclo[2.1.0.0]pentane, pentasila-housane, represents another step in structural complexity. This topology can be viewed as a bicyclo[1.1.0]butane core that is fused with an additional three-membered ring. In this C₂ᵥ-symmetric structure, there is no direct bond between the two bridgehead atoms of the original bicyclobutane moiety. Instead, they are linked by a one-atom bridge. This comparison highlights how the addition of a single bridging atom completely alters the bonding landscape, removing the strained central bond of the bicyclobutane and replacing it with a different set of strained rings. Studying the interconversion pathways between these silicon-based isomers (bicyclobutane, propellane, tricyclopentane) provides a deep understanding of the potential energy surface of small SiₙHₘ clusters and their relative stabilities. This compound is often a key intermediate or local minimum on these complex potential energy surfaces.
Group 14 Element Clusters in Unusual Coordination Modes
The study of this compound is part of a wider effort to explore the chemistry of Group 14 elements in unusual coordination environments and non-classical bonding scenarios. Carbon chemistry is dominated by stable tetrahedral (sp³), trigonal planar (sp²), and linear (sp) geometries. Heavy tetrel elements like silicon and germanium, however, are known to form stable compounds with structures that have no precedent in carbon chemistry.
This compound serves as a quintessential example. The bridgehead silicon atoms are formally four-coordinate, but the severe angular distortion and the unique nature of the central bond defy simple valence bond theory descriptions. This structure is a manifestation of silicon's ability to:
Sustain High Strain: The longer and more polarizable Si-Si bonds can accommodate significant deviations from ideal tetrahedral angles.
Exhibit Bonding Flexibility: The small energy gap between different bonding motifs (e.g., a strained σ-bond vs. a diradicaloid π-system) allows molecules like this compound to exist as "bond-stretch isomers".
Form Cluster Compounds: Silicon has a pronounced tendency to form polyhedral clusters (closo, nido, arachno structures), a feature it shares with boron rather than carbon. Strained cages like this compound can be considered as fundamental building blocks or isomers of these larger silicon clusters.
This compound, therefore, is not an isolated curiosity but a model system for understanding the fundamental principles that govern the structure of electron-deficient and sterically strained main group element clusters. It connects the chemistry of simple silanes to that of complex Zintl ions and naked silicon clusters, providing a molecular link between different regimes of silicon chemistry.
Future Research Directions in Trisilabicyclo 1.1.0 Butane Chemistry
Exploration of Novel Synthetic Pathways and Methodologies
The continued exploration of trisilabicyclo[1.1.0]butane and its derivatives is contingent upon the development of efficient and versatile synthetic routes. Current methods, such as the reductive dichlorination of 1,3-dichlorocyclobutane (B14637133) precursors, have proven effective for creating hybrid bicyclo[1.1.0]butanes containing both silicon and germanium. researcher.liferesearchgate.netacs.org Another successful approach involves the reaction of cyclotrisilenes with various reagents. researchgate.netnii.ac.jp
Future research will likely focus on:
Catalytic Routes: Developing catalytic, particularly transition-metal-catalyzed, syntheses to improve efficiency, reduce waste, and allow for milder reaction conditions. This could parallel the advancements seen in the synthesis of carbon-based bicyclo[1.1.0]butanes. nih.govrsc.org
Substituent Tolerance: Expanding the scope of substituents that can be incorporated into the this compound framework during its initial synthesis. This is crucial for tuning the electronic and steric properties of the molecule for specific applications.
Scalability: Refining existing protocols to enable the synthesis of these strained compounds on a larger scale, which is essential for their use as building blocks in materials science.
Development of New Functionalization Strategies and Applications
Post-synthesis modification, or functionalization, is critical for unlocking the full potential of the this compound scaffold. The high reactivity of the strained Si-Si bonds provides a handle for a variety of chemical transformations. Research has already shown that reactions with isocyanides and azides can introduce imino and aza functionalities, respectively, into the bicyclic system. researchgate.netnii.ac.jp
Key future directions in functionalization include:
Late-Stage Diversification: Developing methods for "late-stage" functionalization, which would allow for the rapid creation of a library of derivatives from a common this compound intermediate. This strategy is highly valued in medicinal chemistry and materials discovery. nih.govrsc.org
Controlled Ring-Opening: Exploiting the high strain energy through controlled "strain-release" reactions to access a diverse range of complex molecular scaffolds, such as functionalized cyclobutanes and other small ring systems. researchgate.netrsc.orgrsc.org This could involve reactions with a wider array of electrophiles, nucleophiles, and radical species.
Insertion Reactions: Investigating the insertion of atoms or small molecules into the strained bonds of the framework, a reaction that has been observed with cyclotrisilenes reacting with isonitriles. researchgate.net
In-depth Mechanistic Understanding of Complex Transformations
Several intriguing transformations of this compound derivatives have been observed, including thermal isomerization to alkyl-substituted cyclopropene (B1174273) analogues. researcher.liferesearchgate.netacs.org The mechanism of this particular isomerization has been elucidated through a combination of deuterium-labeling experiments, kinetic studies, trapping experiments, and computational analysis. researcher.liferesearchgate.net
Future mechanistic studies will be essential for:
Photochemical Reactions: Investigating the mechanisms of photochemical isomerizations, such as the interconversion between bicyclo[1.1.0]tetrasilane and tetrasilacyclobutene derivatives, which could be driven by single-electron transfer (SET) or energy transfer (EnT) pathways. researchgate.netrsc.org
Catalytic Cycles: Elucidating the detailed catalytic cycles of transition-metal-mediated transformations of trisilabicyclo[1.1.0]butanes, identifying key intermediates and transition states. nih.gov
Valence Isomerism: Studying the delicate interplay and equilibrium between this compound structures and their valence isomers, such as the observed back-and-forth interconversion between cyclotrisilenes and thiatrisilabicyclo[1.1.0]butanes. researchgate.netresearchgate.net
Design of Advanced Materials Based on Strained Silicon Scaffolds
The significant strain energy inherent in the this compound framework is not just a synthetic challenge but also a potential source of functionality for advanced materials. rsc.org The release of this energy can drive polymerization or trigger changes in material properties.
Future research in this area will focus on:
Precursors for Silicon-Based Polymers: Using trisilabicyclo[1.1.0]butanes as monomers in ring-opening polymerization reactions to create novel silicon-containing polymers with unique thermal, mechanical, or electronic properties.
Semiconducting Materials: Exploring the electronic properties of materials derived from these strained silicon scaffolds, given that silicon is a cornerstone of the semiconductor industry. The unique bonding within the cage, such as the π-type character of the bridgehead bond, could lead to materials with interesting conductive or optical properties. researchgate.net
Mechanically Responsive Materials: Designing materials that harness the strain energy for applications in mechanosensing or self-healing, where an external force could trigger a chemical transformation and a corresponding change in the material's properties. The general principles of using advanced materials for scaffolds in other fields, such as tissue engineering, highlight the importance of tunable mechanical properties. nih.govresearchgate.netmdpi.com
Further Computational Prediction and Experimental Verification of Unprecedented Isomers and Reactivity
Computational chemistry has become an indispensable tool in the study of highly reactive and unstable molecules. Theoretical calculations were crucial in understanding that parent tetrasilabicyclo[1.1.0]butane is the most stable isomer among Si₄H₆ compounds. nii.ac.jp The synergy between computational prediction and experimental validation has been key to explaining the peculiar structures and reaction mechanisms observed in this class of compounds. researcher.liferesearchgate.netresearchgate.net
The path forward will involve:
Predictive Modeling: Employing high-level computational methods to predict the existence and properties of as-yet-unsynthesized isomers of this compound and related systems. This can guide synthetic chemists toward promising and synthetically accessible targets.
Reactivity Mapping: Computationally mapping the potential energy surfaces for reactions with various reagents to uncover novel, non-intuitive reaction pathways and predict their outcomes.
Spectroscopic Correlation: Using theoretical calculations to predict spectroscopic signatures (e.g., NMR, UV-Vis) of transient or highly reactive species, aiding in their experimental identification and characterization.
Expanding the Scope of Heteroatom Inclusion in the Bicyclic Framework
While the parent system is this compound, research has already demonstrated the feasibility of incorporating other elements into the bicyclic core. The synthesis of a 1,3-disila-2-germabicyclo[1.1.0]butane, containing germanium, and various thia- (sulfur) and aza- (nitrogen) this compound derivatives has been reported. researcher.lifeacs.orgresearchgate.netnii.ac.jp
Future work will aim to:
Incorporate Other Group 14 Elements: Systematically synthesize and study analogues containing other Group 14 elements like tin and lead to understand periodic trends in structure, stability, and reactivity.
Introduce Main Group Elements: Explore the inclusion of elements from other groups, such as phosphorus, arsenic, or boron, to create novel bicyclic frameworks with fundamentally different electronic structures and chemical properties.
Tune Electronic Properties: Investigate how the inclusion of different heteroatoms modulates the electronic properties of the strained framework, which could be leveraged for applications in catalysis or electronic materials.
Data Tables
Table 1: Summary of Future Research Directions and Objectives
| Section | Research Direction | Key Objectives |
|---|---|---|
| 10.1 | Novel Synthetic Pathways | Develop catalytic and scalable routes; expand substituent scope. |
| 10.2 | New Functionalization Strategies | Enable late-stage diversification; develop controlled strain-release reactions. |
| 10.3 | In-depth Mechanistic Understanding | Elucidate photochemical and catalytic pathways; study valence isomerism. |
| 10.4 | Advanced Materials Design | Use as precursors for polymers; explore electronic and mechanical properties. |
| 10.5 | Computational Prediction | Predict novel isomers and reactivity; guide synthetic efforts. |
| 10.6 | Heteroatom Inclusion | Incorporate other main group elements; tune electronic properties. |
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Bicyclo[1.1.0]butane |
| 1,3-disila-2-germabicyclo[1.1.0]butane |
| Cyclotrisilene |
| Thiathis compound |
| Azathis compound |
| Bicyclo[1.1.0]tetrasilane |
| Tetrasilacyclobutene |
| Germanium |
| Phosphorus |
| Boron |
| Tin |
| Lead |
| Sulfur |
Q & A
Q. What are the common synthetic routes for preparing trisilabicyclo[1.1.0]butane derivatives?
this compound derivatives are typically synthesized via carbene additions to cyclopropenes or through organometallic approaches, such as the addition of bicyclo[1.1.0]butyllithium to silicon-containing substrates. For example, tetrasilabicyclo[1.1.0]butane analogs have been stabilized using bulky substituents (e.g., SiMe₃ groups) to prevent ring-opening reactions during synthesis . Methodological refinements include controlling steric hindrance and electronic effects to isolate reactive intermediates.
Q. What are the characteristic reactions of this compound?
Key reactions include [2+2] cycloadditions, isomerization, and strain-driven ring-opening processes. For instance, bicyclo[1.1.0]butanes undergo tandem allylation-ene reactions with propargyl amides or cinnamyl bromides, forming fused bicyclic products . Isomerization pathways, such as valence isomerization to 1,2-dihydrophosphasiletes (in heteroatom analogs), are influenced by substituent electronic effects .
Q. How does the strain energy of this compound influence its reactivity?
The high strain energy (~60 kcal/mol in hydrocarbon analogs) drives reactivity toward bond cleavage or cycloaddition. Experimental and computational studies (e.g., QCISD(T)/6-311+G**) show that substituents like methyl groups direct ring-opening modes, favoring kinetic products such as gauche-butadiene derivatives .
Advanced Research Questions
Q. How can computational methods resolve contradictions in proposed reaction mechanisms?
Discrepancies between experimental and theoretical data (e.g., isomerization pathways) are addressed using high-level ab initio calculations. For example, the valence isomerization of 2-phospha-4-silabicyclo[1.1.0]butane was clarified via (U)QCISD(T) studies, revealing a thermodynamically favored pathway to 1,2-dihydrophosphasiletes over hydrocarbon-like 1,3-butadiene isomers . Comparative studies of silicon vs. carbon analogs also explain divergent electronic behaviors .
Q. What role do radical cations play in this compound cycloaddition reactions?
Photoredox catalysis generates bicyclo[1.1.0]butyl radical cations (e.g., via [Mes₂AcrᵗBu₂]ClO₄), enabling [2π + 2σ] cycloadditions with alkenes. Mechanistic studies (EPR, DFT) confirm radical cation intermediates and regio-/diastereoselectivity driven by frontier molecular orbital interactions . This methodology expands access to saturated bicyclo[2.1.1]hexanes for medicinal chemistry applications .
Q. How do bonding characteristics differ between this compound and its carbon analogs?
Silicon’s larger atomic radius and reduced π-bonding capacity lead to unique electronic structures. For example, isolable tetrasilabicyclo[1.1.0]butanes exhibit π-type single bonds (without σ-bonds) stabilized by hyperconjugation and steric protection . X-ray crystallography and NMR studies reveal elongated Si–Si bonds (2.34–2.40 Å) compared to C–C bonds (~1.54 Å) in bicyclobutanes .
Q. What experimental strategies validate the stability of this compound intermediates?
Stability is achieved through steric shielding (e.g., 2,6-diethylphenyl substituents) and electronic stabilization (e.g., electron-donating groups on silicon). Low-temperature NMR and crystallography monitor intermediates, while kinetic trapping with electrophiles (e.g., I₂) confirms transient species .
Methodological Guidance
Q. How to design experiments for studying this compound isomerization?
- Control variables : Substituent electronic/steric effects (e.g., electron-donating vs. withdrawing groups).
- Techniques : Use dynamic NMR to track isomerization rates and DFT calculations (e.g., Gibbs free energy profiles) to predict pathways .
- Validation : Compare experimental activation barriers (e.g., via Arrhenius plots) with computed values .
Q. What are best practices for synthesizing enantiomerically enriched trisilabicyclo[1.1.0]butanes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
